N-[(S)-alpha-Methyl-3,4-dichlorobenzyl]acetamide
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Overview
Description
N-[(S)-alpha-Methyl-3,4-dichlorobenzyl]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a benzyl moiety, which is further substituted with two chlorine atoms at the 3 and 4 positions and a methyl group at the alpha position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(S)-alpha-Methyl-3,4-dichlorobenzyl]acetamide typically involves the reaction of 3,4-dichlorobenzyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting intermediate is then subjected to acylation using acetic anhydride or acetyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(S)-alpha-Methyl-3,4-dichlorobenzyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride moiety, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(S)-alpha-Methyl-3,4-dichlorobenzyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways. In the case of antimicrobial activity, it may disrupt the cell membrane integrity or interfere with essential cellular processes, leading to cell death.
Comparison with Similar Compounds
N-[(S)-alpha-Methyl-3,4-dichlorobenzyl]acetamide can be compared with other similar compounds, such as:
N-[(S)-alpha-Methylbenzyl]acetamide: Lacks the chlorine substituents, resulting in different chemical reactivity and biological activity.
N-[(S)-alpha-Methyl-3,4-dichlorobenzyl]amine: Similar structure but without the acetamide group, leading to different chemical properties and applications.
3,4-Dichlorobenzyl chloride: Precursor in the synthesis of this compound, with distinct reactivity due to the presence of the chloride group.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer unique chemical and biological properties.
Properties
CAS No. |
823790-73-4 |
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Molecular Formula |
C10H11Cl2NO |
Molecular Weight |
232.10 g/mol |
IUPAC Name |
N-[(1S)-1-(3,4-dichlorophenyl)ethyl]acetamide |
InChI |
InChI=1S/C10H11Cl2NO/c1-6(13-7(2)14)8-3-4-9(11)10(12)5-8/h3-6H,1-2H3,(H,13,14)/t6-/m0/s1 |
InChI Key |
LSCBJAULQSUFSZ-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)Cl)Cl)NC(=O)C |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)NC(=O)C |
Origin of Product |
United States |
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